![molecular formula C11H25BO2S B14294686 Dibutyl [2-(methylsulfanyl)ethyl]boronate CAS No. 118890-96-3](/img/structure/B14294686.png)
Dibutyl [2-(methylsulfanyl)ethyl]boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl [2-(methylsulfanyl)ethyl]boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [2-(methylsulfanyl)ethyl]boronate typically involves the reaction of dibutylboronic acid with 2-(methylsulfanyl)ethyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronate ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Dibutyl [2-(methylsulfanyl)ethyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate ester back to the parent alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronates, depending on the specific reaction conditions and reagents used .
科学研究应用
Dibutyl [2-(methylsulfanyl)ethyl]boronate has several scientific research applications:
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of boron-containing drugs that can target specific enzymes or receptors.
作用机制
The mechanism of action of dibutyl [2-(methylsulfanyl)ethyl]boronate involves its ability to participate in transmetalation reactions, particularly in the presence of palladium catalysts. In Suzuki–Miyaura coupling, the boronate ester transfers its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is facilitated by the unique electronic properties of the boronate ester, which make it a highly effective nucleophile .
相似化合物的比较
Similar Compounds
- Dibutylboronic acid
- Phenylboronic acid
- Pinacolboronate esters
Uniqueness
Dibutyl [2-(methylsulfanyl)ethyl]boronate is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or deactivation of functional groups is required. Compared to other boronates, it offers enhanced reactivity and stability under a variety of reaction conditions .
属性
CAS 编号 |
118890-96-3 |
|---|---|
分子式 |
C11H25BO2S |
分子量 |
232.20 g/mol |
IUPAC 名称 |
dibutoxy(2-methylsulfanylethyl)borane |
InChI |
InChI=1S/C11H25BO2S/c1-4-6-9-13-12(8-11-15-3)14-10-7-5-2/h4-11H2,1-3H3 |
InChI 键 |
FOTVSEJVXYBLDY-UHFFFAOYSA-N |
规范 SMILES |
B(CCSC)(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


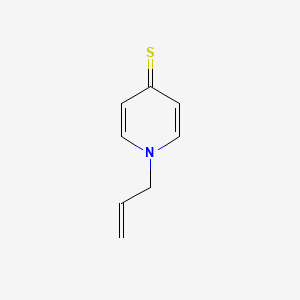

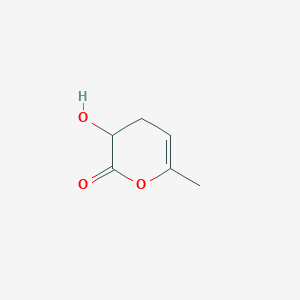
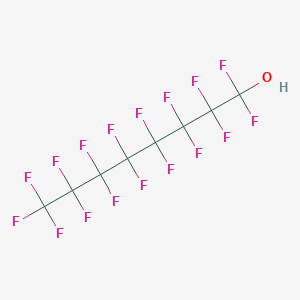
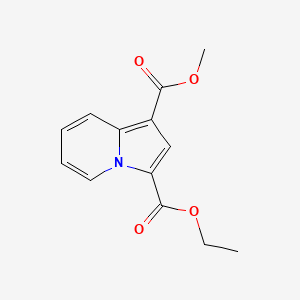
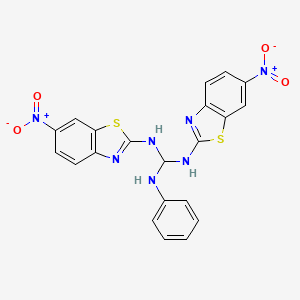
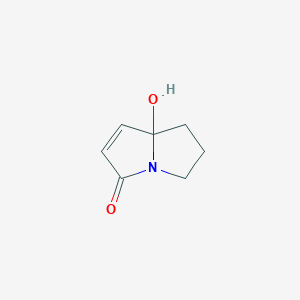
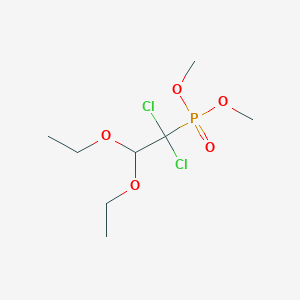


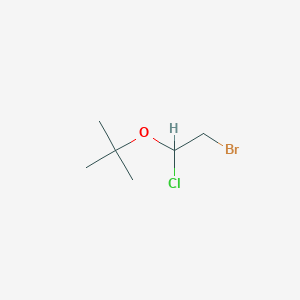

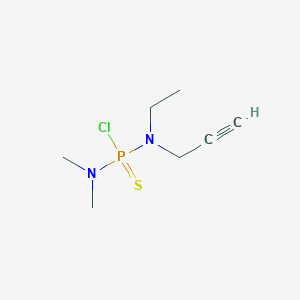
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
